molecular formula C10H12N4S B13120903 Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate

Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate

Cat. No.: B13120903
M. Wt: 220.30 g/mol
InChI Key: XQEQEYDXBVXOKC-UHFFFAOYSA-N
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Description

Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate typically involves the reaction of 1-methyl-1H-indazole with appropriate reagents under controlled conditions. One common synthetic route includes the use of carbamimidothioate derivatives as starting materials. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclo-oxygenase-2 (COX-2), resulting in anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate can be compared with other indazole derivatives, such as:

These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

methyl N'-(1-methylindazol-7-yl)carbamimidothioate

InChI

InChI=1S/C10H12N4S/c1-14-9-7(6-12-14)4-3-5-8(9)13-10(11)15-2/h3-6H,1-2H3,(H2,11,13)

InChI Key

XQEQEYDXBVXOKC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=C(N)SC)C=N1

Origin of Product

United States

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